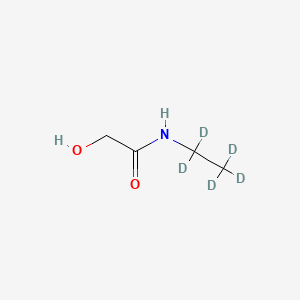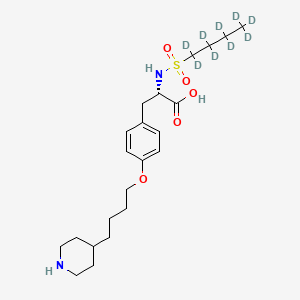
D-Ribose-d-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose-d-2 is a naturally occurring pentose sugar that plays a crucial role in various biological processes. It is a component of ribonucleic acid (RNA) and is involved in the synthesis of adenosine triphosphate (ATP), which is the primary energy carrier in cells . This compound is essential for cellular metabolism and energy production, making it a vital molecule in both biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribose-d-2 can be synthesized through several chemical and biochemical methods. One common synthetic route involves the protection of D-ribose with acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose. This intermediate is then reduced using potassium borohydride and subsequently hydrolyzed to yield 1-oxy-methyl-5-deoxy-D-ribose. Finally, acetylation produces 1,2,3-triacetyl-5-deoxy-D-ribose .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of D-ribose through the pentose phosphate pathway. The fermentation process can achieve yields exceeding 90 g/L .
Chemical Reactions Analysis
Types of Reactions: D-Ribose-d-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form ribonic acid or reduced to produce deoxyribose .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve nucleophilic substitution reactions using halogenated derivatives.
Major Products:
Oxidation: Ribonic acid
Reduction: Deoxyribose
Substitution: Various nucleoside analogs
Scientific Research Applications
D-Ribose-d-2 has a wide range of applications in scientific research:
Mechanism of Action
D-Ribose-d-2 exerts its effects primarily through its involvement in the pentose phosphate pathway and ATP synthesis. It is phosphorylated to ribose-5-phosphate, which then enters the pentose phosphate pathway to produce nucleotides and nucleic acids . Additionally, it enhances cellular energy levels by increasing ATP production, which is crucial for various cellular functions .
Comparison with Similar Compounds
Deoxyribose: A structural analog of D-ribose, differing by the absence of one oxygen atom at the 2’ position.
Arabinose: Another pentose sugar, differing in the configuration of the hydroxyl group at the 2’ position.
Uniqueness: D-Ribose-d-2 is unique due to its specific role in ATP synthesis and its involvement in the pentose phosphate pathway. Unlike deoxyribose, which is a component of DNA, D-ribose is a key component of RNA and is directly involved in energy metabolism .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2R,3R,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5D |
InChI Key |
PYMYPHUHKUWMLA-GNCXMTFQSA-N |
Isomeric SMILES |
[2H][C@@]([C@@H](CO)O)([C@H](C=O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)







![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)



